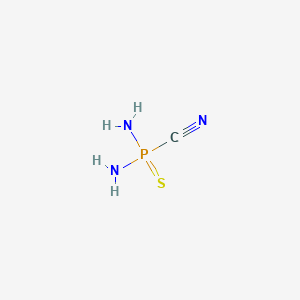
Phosphorodiamidothioic cyanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphorodiamidothioic cyanide is a chemical compound that contains phosphorus, nitrogen, sulfur, and carbon atoms It is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
Phosphorodiamidothioic cyanide can be synthesized through various methods. One common approach involves the reaction of phosphorus pentachloride with thiourea, followed by the addition of cyanide ions. The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Phosphorodiamidothioic cyanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different phosphorus-containing products.
Reduction: It can be reduced under specific conditions to yield simpler phosphorus compounds.
Substitution: The cyanide group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a range of phosphorus-nitrogen compounds.
科学研究应用
Phosphorodiamidothioic cyanide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various phosphorus-containing compounds.
Biology: Researchers study its potential as a biochemical probe for investigating cellular processes.
Medicine: There is interest in its potential therapeutic applications, particularly in targeting specific enzymes and pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which phosphorodiamidothioic cyanide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. It can inhibit specific enzymes by binding to their active sites, thereby affecting cellular processes. The pathways involved often include those related to phosphorus metabolism and cyanide detoxification.
相似化合物的比较
Phosphorodiamidothioic cyanide can be compared with other phosphorus-containing compounds such as:
Phosphorodiamidic acid: Similar in structure but lacks the cyanide group.
Thiophosphoryl chloride: Contains sulfur and phosphorus but has different reactivity.
Cyanamide: Contains a cyanide group but differs in its nitrogen-phosphorus connectivity.
The uniqueness of this compound lies in its combination of phosphorus, sulfur, and cyanide, which imparts distinct chemical properties and reactivity.
属性
CAS 编号 |
117584-31-3 |
|---|---|
分子式 |
CH4N3PS |
分子量 |
121.10 g/mol |
IUPAC 名称 |
diaminophosphinothioylformonitrile |
InChI |
InChI=1S/CH4N3PS/c2-1-5(3,4)6/h(H4,3,4,6) |
InChI 键 |
NDLAZZTUDVXBMX-UHFFFAOYSA-N |
规范 SMILES |
C(#N)P(=S)(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14300564.png)
![2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide](/img/structure/B14300565.png)
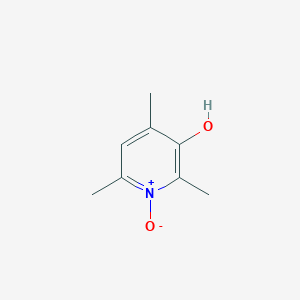
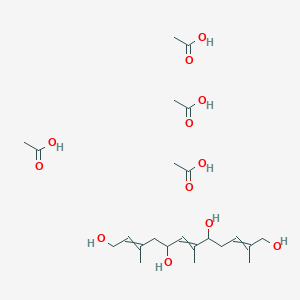
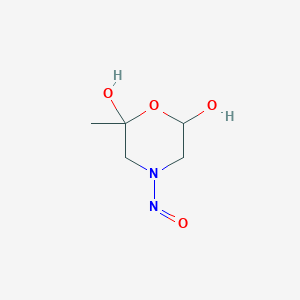
![2,2'-Difluoro-4'-propoxy[1,1'-biphenyl]-4-ol](/img/structure/B14300586.png)
![N,N'-Bis[(3-hydroxybutoxy)methyl]urea](/img/structure/B14300588.png)
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoic acid](/img/structure/B14300589.png)

![1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]-](/img/structure/B14300606.png)

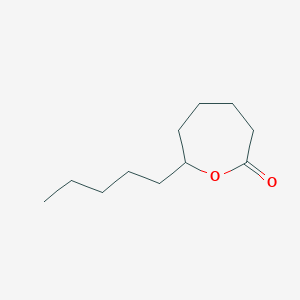
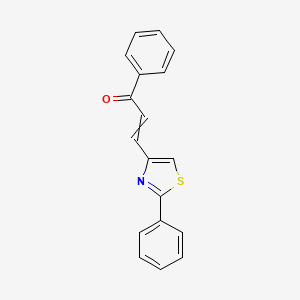
![9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran](/img/structure/B14300638.png)
